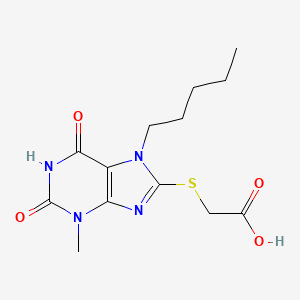

2-((3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid

Description

The compound 2-((3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid is a purine derivative featuring a pentyl chain at the 7-position, a methyl group at the 3-position, and a thioacetic acid moiety at the 8-position. Structurally, it belongs to the xanthine family, characterized by a bicyclic purine core with ketone groups at positions 2 and 4.

Properties

IUPAC Name |

2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O4S/c1-3-4-5-6-17-9-10(14-13(17)22-7-8(18)19)16(2)12(21)15-11(9)20/h3-7H2,1-2H3,(H,18,19)(H,15,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUAGTKRSBXVYIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=C(N=C1SCC(=O)O)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid is a complex purine derivative with potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, biological assays, and case studies.

The compound can be represented by the following molecular formula:

- Chemical Formula : C13H19N5O3S

- CAS Number : 301354-10-9

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act on:

- Receptor Tyrosine Kinases : These are critical in regulating cell growth and differentiation.

- Dihydrofolate Reductase (DHFR) : This enzyme is involved in folate metabolism and DNA synthesis.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Case Studies

-

Antitumor Activity :

A study evaluated the antitumor effects of the compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent. -

Antimicrobial Properties :

Another investigation focused on the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL. -

Anti-inflammatory Effects :

In a model of induced inflammation, treatment with this compound led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its potential in managing inflammatory diseases.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions including:

- Formation of the purine scaffold.

- Introduction of the thioacetic acid moiety.

- Final modifications to achieve the desired functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The compound is compared to structurally related purine derivatives with modifications at the 7- and 8-positions. Key differences include:

Key Findings from Analog Studies

The 2-ethoxyethyl group (C14H20N4O5S) balances lipophilicity and solubility, as seen in analogs optimized for oral bioavailability .

Functional Group Modifications: Esterification of the thioacetic acid group (e.g., pentyl ester in ) is a common prodrug strategy to enhance membrane permeability.

Synthetic Yields :

Q & A

Basic: What are the optimal synthetic routes for 2-((3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid?

Methodological Answer:

Synthesis typically involves nucleophilic substitution at the purine C8 position, where a thioacetic acid derivative reacts with a halogenated purine precursor. Key parameters include:

- Temperature: Maintain 60–80°C to balance reaction rate and side-product formation.

- pH: Alkaline conditions (pH 8–9) stabilize the thiol group and enhance nucleophilicity.

- Solvent: Use polar aprotic solvents (e.g., DMF or DMSO) to dissolve both reactants.

- Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yield in biphasic systems.

Validation: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:1) and confirm purity by HPLC (>95%) .

Basic: How can researchers ensure high purity of the compound post-synthesis?

Methodological Answer:

Purification strategies include:

- Recrystallization: Use ethanol/water mixtures (70:30 v/v) to exploit solubility differences.

- Column Chromatography: Silica gel with gradient elution (chloroform → chloroform:methanol 9:1) resolves thioether byproducts.

- HPLC: Reverse-phase C18 columns (acetonitrile/0.1% TFA mobile phase) for final polishing.

Critical Step: Pre-purify intermediates (e.g., halogenated purine) to minimize impurities in the final step .

Basic: What spectroscopic techniques are recommended for structural confirmation?

Methodological Answer:

- NMR:

- 1H NMR (DMSO-d6): Key signals: δ 3.2–3.5 ppm (pentyl CH2), δ 12.1 ppm (NH, broad), δ 4.1 ppm (SCH2COO).

- 13C NMR: Confirm carbonyls (C2/C6: ~170 ppm) and thiomethyl carbon (~35 ppm).

- Mass Spectrometry (HRMS): Exact mass calculated for C13H19N4O4S: 327.1123 [M+H]+.

- IR: Stretch at 1670–1690 cm⁻¹ (C=O), 2550 cm⁻¹ (S-H, if unreacted thiol persists) .

Advanced: How should researchers design experiments to evaluate biological activity in vitro?

Methodological Answer:

- Target Selection: Prioritize adenosine receptors (A1/A2A) due to structural similarity to xanthine derivatives .

- Assays:

- Binding Affinity: Radioligand displacement assays (³H-CCPA for A1, ³H-ZM241385 for A2A).

- Functional Activity: cAMP modulation in HEK293 cells transfected with receptor subtypes.

- Controls: Include theophylline (positive control) and vehicle (DMSO <0.1%).

Data Interpretation: Use nonlinear regression (GraphPad Prism) to calculate IC50/Ki values .

Advanced: How to resolve contradictions in solubility data across studies?

Methodological Answer:

- Problem: Discrepancies in aqueous solubility (e.g., 0.1–1.2 mg/mL) may arise from:

- Polymorphism: Characterize solid-state forms via PXRD/DSC.

- pH Effects: Measure solubility in buffers (pH 1–10) to identify ionizable groups.

- Experimental Design:

Advanced: What methodologies assess environmental stability and degradation pathways?

Methodological Answer:

- Hydrolysis Studies: Incubate in buffers (pH 4, 7, 9) at 25°C/50°C. Monitor degradation via LC-MS/MS.

- Photolysis: Expose to UV (254 nm) and sunlight simulations; quantify degradation products.

- Biotic Degradation: Use OECD 301D (closed bottle test) with activated sludge.

Key Findings: The thiomethyl group may oxidize to sulfoxide/sulfone under UV, altering toxicity .

Advanced: How to study interactions with biological macromolecules (e.g., proteins)?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize target protein (e.g., HSA) on CM5 chip; measure binding kinetics (ka/kd).

- Isothermal Titration Calorimetry (ITC): Determine stoichiometry (n) and ΔH of binding.

- Molecular Docking: Use AutoDock Vina with X-ray structures (PDB: 1H9Z for HSA).

Data Integration: Correlate binding affinity (SPR) with thermodynamic parameters (ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.